(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
Overview
Description
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H12BFO3.
Mechanism of Action
Target of Action
The primary targets of 4-(4’-Fluorobenzyloxy)phenylboronic acid are disease-causing protein receptors and enzymes associated with cancer, malignancies, and painful inflammatory diseases . The compound’s ability to effectively target these proteins is a key aspect of its therapeutic potential .
Mode of Action
4-(4’-Fluorobenzyloxy)phenylboronic acid interacts with its targets by binding to the active sites of these proteins. This interaction can inhibit the function of the proteins, thereby preventing the progression of diseases . The exact nature of these interactions and the resulting changes in protein function are subject to ongoing research.
Biochemical Pathways
The biochemical pathways affected by 4-(4’-Fluorobenzyloxy)phenylboronic acid are primarily those involving the targeted proteins. By inhibiting these proteins, the compound can disrupt the pathways that contribute to disease progression . The downstream effects of this disruption can include reduced inflammation, slowed cancer growth, and alleviation of other disease symptoms .
Result of Action
The molecular and cellular effects of 4-(4’-Fluorobenzyloxy)phenylboronic acid’s action are closely tied to its mode of action and the biochemical pathways it affects. By inhibiting disease-associated proteins, the compound can induce changes at the molecular level that translate to observable effects at the cellular level . These effects can include changes in cell behavior, reduced inflammation, and decreased proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-fluorobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is produced in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential to inhibit specific enzymes and proteins involved in disease pathways.
Medicine: Explored for its role in developing new cancer therapies and anti-inflammatory drugs.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Fluorophenyl)phenylboronic acid): Similar structure but lacks the benzyloxy group.
(4-(4-Methoxyphenyl)phenylboronic acid): Similar structure but has a methoxy group instead of a fluorobenzyl group.
Uniqueness
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid is unique due to its specific molecular structure, which imparts distinct chemical properties and biological activities. The presence of the fluorobenzyl group enhances its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQLLMVLGZJPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584736 | |
Record name | {4-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-82-5 | |
Record name | B-[4-[(4-Fluorophenyl)methoxy]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871125-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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